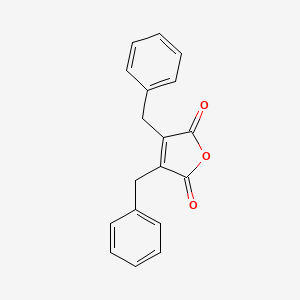

3,4-Dibenzylfuran-2,5-dione

説明

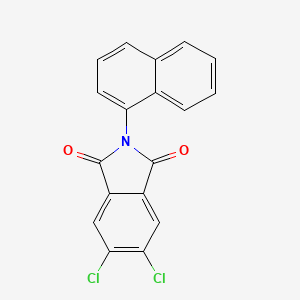

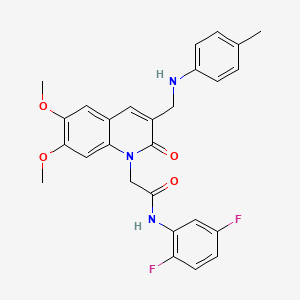

3,4-Dibenzylfuran-2,5-dione is a chemical compound . It contains a total of 37 bonds, including 23 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 aliphatic esters, and 1 anhydride .

Synthesis Analysis

The synthesis of this compound involves several steps . In one method, compound 7a or 7b reacted with formamide or α-halo-ketones as chloroacetyl-chloride in DMF, in the presence of anhydrous potassium carbonate .Molecular Structure Analysis

The molecular structure of this compound is complex . It includes a five-membered ring and two six-membered rings . The sum of the angles O2–C2–N1, O2–C2–C3, and N1–C2–C3, as well as the sum of O1–C1–N2, O1–C1–N1, and N2–C1–N1, both reach 360°, thus confirming the sp2 hybridization bonding .Chemical Reactions Analysis

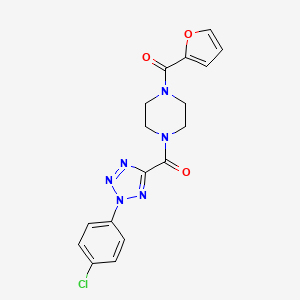

This compound exhibits remarkable reactivity toward a wide array of unsaturated hydrocarbons . For example, 1,2,4-Triazoline-3,5-diones (TADs) are versatile reagents that have found widespread adoption in chemical science. Despite their remarkable reactivity toward a wide array of unsaturated hydrocarbons, the chemical reaction between TADs and alkynes has remained largely unexplored .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and structure . It is a solid at room temperature .科学的研究の応用

Synthesis Processes and Chemical Properties

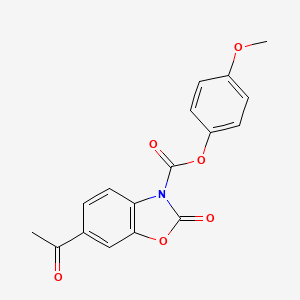

Synthesis of Benzofuran Derivatives : The compound has been utilized in the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones, employing a process combining enzyme and Lewis acid catalysis. This synthesis starts from 2,5-dimethylfuran, demonstrating its versatility in organic chemistry (Asta et al., 2013).

Liquid-Crystalline Properties : Research has focused on the mesomorphic properties of liquid-crystalline compounds derived from unsaturated piperazine-2,5-dione, which includes derivatives of 3,4-Dibenzylfuran-2,5-dione. These studies are crucial for understanding the phase behavior and potential applications in materials science (Li et al., 2000).

Nonlinear Optical Properties : Investigations into the third-order nonlinear optical properties of certain derivatives of this compound have been conducted, highlighting their potential in nonlinear optical materials for device applications (Shettigar et al., 2009).

Biological and Medicinal Research

Carbonic Anhydrase Inhibition : Some derivatives of this compound have been evaluated for their ability to inhibit human carbonic anhydrase isozymes. This research is significant in medicinal chemistry, particularly in exploring new therapeutic agents (Arslan et al., 2015).

Antitubercular Activity : The compound has been studied for its structure-activity relationship and mechanism of action against Mycobacterium tuberculosis, contributing to the development of new antitubercular drugs (Samala et al., 2014).

Biomimetic Oxidation Studies : Research on the oxidation of veratryl alcohol, a lignin model compound, using iron(III) porphyrins and horseradish peroxidase in ionic liquids, demonstrates the compound's role in understanding enzymatic reactions relevant to lignin degradation (Kumar et al., 2007).

Safety and Hazards

作用機序

Target of Action

Benzofuran compounds, to which 3,4-dibenzylfuran-2,5-dione belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect a variety of biochemical pathways.

Result of Action

Benzofuran compounds have been shown to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

特性

IUPAC Name |

3,4-dibenzylfuran-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-17-15(11-13-7-3-1-4-8-13)16(18(20)21-17)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCKJYBIJIELLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2825438.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2825441.png)

![ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B2825447.png)